Ethyl Violet

Beschreibung

Historical Context and Evolution of Research on Triarylmethane Dyes

The history of synthetic dyes, including the triarylmethane class, began in the mid-19th century. William Perkin's accidental synthesis of Mauveine in 1856 marked a pivotal moment, transforming organic chemistry from a purely academic pursuit into a viable industry. nih.govnih.gov Triarylmethane dyes, characterized by their central triphenylmethane (B1682552) core, were discovered through the condensation of aniline (B41778) and its derivatives. nih.govmdpi.com Early examples include pararosaniline, a component of Fuchsine, synthesized in 1859. nih.gov The understanding of the chemical nature of these dyes evolved over nearly two decades, leading to more controlled synthetic processes. mdpi.com

The development of different reagents and substituents on the aromatic rings led to a significant expansion of the triarylmethane dye class, including popular dyes like Methyl Violet and Crystal Violet. mdpi.comwikipedia.org Sulfonation was introduced in 1862 to improve water solubility, leading to dyes like Nicholson Blue. mdpi.com While initially focused on textile dyeing, research into synthetic dyes also played a role in the development of pharmacological agents. nih.gov Despite a history spanning over 150 years, the fundamental chemistry underpinning synthetic colorants largely remained rooted in 19th-century methods until more recently. nih.gov

Significance of this compound as a Model Compound in Fundamental and Applied Studies

This compound holds significance as a model compound in various fundamental and applied chemical studies due to its well-defined structure and characteristic properties as a cationic triarylmethane dye. Its intense color and ability to bind to negatively charged surfaces make it valuable in analytical chemistry and material science. ontosight.aiontosight.ai

In analytical applications, this compound has been used as a reagent for the extractive-spectrophotometric determination of anionic surfactants and copper. dawnscientific.comfishersci.iechemicalbook.commedchemexpress.com This highlights its utility in quantitative analysis by forming complexes that can be measured spectrophotometrically. As a cationic dye, its interaction with negatively charged materials, such as cellulose (B213188) and certain polymers, is a subject of study in understanding adsorption processes. ontosight.airesearchgate.net Research on the adsorption of this compound onto various materials, like forest wastes, has provided insights into the mechanisms involved, including the roles of electrostatic interactions and dispersion forces. researchgate.net

Furthermore, this compound's structural similarity to other triarylmethane dyes, such as Crystal violet, allows for comparative studies to understand the impact of structural variations on properties and interactions. dawnscientific.comnih.gov This makes it a valuable tool for investigating structure-activity relationships within this class of compounds.

Contemporary Research Landscape and Emerging Trends in this compound Studies

Contemporary research involving this compound continues to explore its established applications while also venturing into new areas, particularly in environmental remediation and advanced materials. A significant trend is the investigation of its degradation pathways for wastewater treatment. Due to the environmental concerns associated with dye pollutants, methods for decolorizing and degrading this compound are being actively researched. acs.orgresearchgate.netd-nb.info

Studies have explored photocatalytic degradation using materials like ZnO and TiO₂ under UV and visible light irradiation. researchgate.netd-nb.info These studies aim to identify intermediate products and understand the degradation mechanisms, such as N-de-ethylation and oxidative degradation. researchgate.net Electrochemical methods are also being developed for the detection and degradation of this compound, utilizing modified electrodes to enhance sensitivity and efficiency. acs.org

Another emerging area involves the potential of this compound derivatives in biomedical research. For instance, leuco this compound, a derivative, has been explored as a self-activating prodrug photocatalyst for amyloid-selective oxygenation, showing potential relevance in Alzheimer's disease research. nih.gov This indicates a growing interest in repurposing triarylmethane dyes for therapeutic or diagnostic applications.

Research also continues in optimizing its use as a staining agent in histology and biology, and exploring its interactions with various biomolecules. ontosight.aidawnscientific.comchemimpex.com The development of new materials and techniques for sensing and removing dyes from water also drives research into the adsorption properties of this compound. researchgate.netresearchgate.net

Interdisciplinary Relevance of this compound Research

The study of this compound demonstrates significant interdisciplinary relevance, bridging chemistry with biology, environmental science, materials science, and even medicine.

In biology and medicine , this compound is widely used as a histological and biological stain to visualize cellular structures, tissues, microorganisms, DNA, and other biomolecules. ontosight.aidawnscientific.comchemimpex.comfishersci.iechemicalbook.com This application is crucial in diagnostic procedures and fundamental biological research. ontosight.aichemimpex.com Comparative studies with other dyes like Crystal violet highlight its role in evaluating alternative staining agents for specific medical procedures, such as vascular anastomosis visualization. nih.gov The exploration of its derivatives for targeted therapies, such as in Alzheimer's research, further underscores its potential medical relevance. nih.gov

Environmental science benefits from research into this compound's degradation and removal from wastewater. acs.orgresearchgate.netd-nb.info As a representative dye pollutant, studies on its fate in the environment and the development of efficient remediation strategies are directly applicable to addressing broader water pollution issues caused by industrial dyes. acs.org

In materials science , the interaction of this compound with various surfaces and materials is studied for applications in dyeing textiles, paper, and leather. ontosight.aichemimpex.com Understanding its adsorption behavior is also relevant for developing new adsorbent materials for dye removal. researchgate.net Its use in analytical sensors, such as fiber optic sensors for detecting anionic surfactants, showcases its role in the development of chemical sensing platforms. researchgate.net

The historical context of triarylmethane dyes also connects to the history of chemistry and industry , illustrating the evolution of synthetic chemistry and its impact on various sectors. nih.govmdpi.com

This interdisciplinary nature means that advancements in this compound research in one field can have implications and applications in others, fostering a collaborative research landscape.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

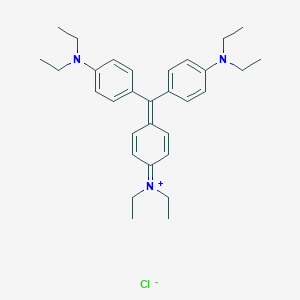

IUPAC Name |

[4-[bis[4-(diethylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N3.ClH/c1-7-32(8-2)28-19-13-25(14-20-28)31(26-15-21-29(22-16-26)33(9-3)10-4)27-17-23-30(24-18-27)34(11-5)12-6;/h13-24H,7-12H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVICFMRAVNKDOE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC=C(C=C3)N(CC)CC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5038913 | |

| Record name | Basic Violet 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Olive green powder; [Acros Organics MSDS] | |

| Record name | Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl violet | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2390-59-2 | |

| Record name | Basic Violet 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. 42600 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl violet | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, N-[4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Basic Violet 4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[bis[4-(diethylamino)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]diethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC VIOLET 4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94UZ9RD7TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Derivatization Strategies for Ethyl Violet

Novel Synthetic Routes for Ethyl Violet (e.g., Dimethyl Aniline (B41778) Synthesis, Formaldehyde (B43269) Condensation)

The synthesis of triarylmethane dyes like this compound often involves the condensation of an aromatic amine with an aldehyde, followed by oxidation. A common approach for related dyes, such as crystal violet, involves the reaction of N,N-dimethylaniline with formaldehyde. wikipedia.orgsciencemadness.org This condensation typically yields a leuco dye intermediate, which is subsequently oxidized to the colored cationic form. wikipedia.orgsciencemadness.org

While specific detailed "novel" routes solely for this compound (beyond the general triarylmethane synthesis) were not extensively detailed in the search results, the fundamental synthesis of triarylmethane dyes provides a basis. One reported upstream synthesis route for this compound involves the reaction of carbon tetrachloride (CAS: 56-23-5) and N,N-diethylaniline (CAS: 91-66-7). chemsrc.com Another route mentions phosgene (B1210022) (CAS: 75-44-5) and N,N-diethylaniline as precursors. chemsrc.comalfa-chemistry.com These methods highlight the use of diethylaniline, distinguishing the synthesis from that of crystal violet which uses dimethylaniline. wikipedia.org

The condensation of substituted anilines with aldehydes, such as formaldehyde, is a recognized method for preparing the leuco form of triarylmethane dyes. wikipedia.orgsciencemadness.orggoogle.com For this compound, this would involve N,N-diethylaniline. The leuco compound is then oxidized to form the final dye. wikipedia.orgsciencemadness.org Oxidizing agents like chloranil (B122849) and aeration in the presence of catalysts have been mentioned in the context of related dye synthesis. sciencemadness.org

Functionalization and Derivatization of this compound for Tailored Properties

Functionalization and derivatization strategies for dyes like this compound aim to modify their properties for specific applications. While direct examples of modifying the this compound molecule itself were limited in the search results, research on modifying materials to interact with this compound provides insight into potential functionalization targets.

Studies have explored the modification of adsorbent materials, such as clays (B1170129) and polymers, to enhance their affinity for cationic dyes like this compound. For instance, the modification of clay with surfactants like hexadecylpyridinium chloride, cetyltrimethylammonium bromide, and sodium dodecyl sulfate (B86663) has been shown to improve the adsorption of this compound. pjoes.com This suggests that introducing specific functional groups or altering the surface charge of materials can tailor their interaction with the dye.

Another area of research involves the functionalization of polymers for applications such as dye removal. Phosphorylation has been used to introduce phosphate (B84403) groups onto polymers like xylan, enhancing their ability to flocculate and remove cationic this compound dye from aqueous solutions. mdpi.com This indicates that chemical modification can impart tailored properties, such as improved adsorption or flocculation, relevant to the handling and application of this compound.

The study of interactions between porous silicon particles with different surface chemistries and dyes, including this compound, also highlights the impact of surface functionalization on dye adsorption. nih.gov Varying the oxidation temperature of porous silicon created different surface species, affecting the adsorption behavior of this compound, suggesting potential chemisorption in addition to electrostatic attraction. nih.gov

These examples, while focusing on the modification of other materials to interact with this compound, underscore the principle of functionalization to tailor chemical and physical properties relevant to dye behavior and application.

Green Chemistry Approaches in this compound Synthesis

The application of green chemistry principles in the synthesis of dyes aims to reduce environmental impact through the use of safer solvents, renewable resources, and more efficient processes. While specific "green" synthetic routes to this compound were not prominently featured in the search results, there is significant research into green methods for the degradation and removal of dyes, including related triphenylmethane (B1682552) dyes like crystal violet.

Green synthesis approaches are being explored for the creation of photocatalysts used in dye degradation. For example, green hydrothermal synthesis has been used to produce MoS2 nanoflowers for the degradation of methylene (B1212753) blue and crystal violet dyes. rsc.org Similarly, phytofabricated nanoparticles, synthesized using plant extracts, are being investigated for their role in the photocatalytic degradation of crystal violet, offering an environmentally friendly alternative to conventional chemical synthesis methods. mdpi.combohrium.commdpi.combohrium.com These methods often utilize plant extracts as reducing and stabilizing agents, avoiding harsh chemicals and conditions. bohrium.commdpi.combohrium.comjksus.org

Scalable Synthesis and Process Optimization

Scalable synthesis and process optimization are crucial for the industrial production of chemical compounds like this compound. These areas focus on developing methods that can be efficiently scaled up from laboratory to industrial scale while optimizing reaction conditions to maximize yield, purity, and economic viability.

Information directly detailing the large-scale, optimized synthesis of this compound was limited in the provided search results. However, the general principles of process optimization in dye synthesis and related chemical processes are well-established. Optimization studies often involve systematically investigating the effect of various parameters such as temperature, pH, reaction time, reactant concentrations, and catalyst loading on the reaction efficiency and product yield. jmbfs.orgmdpi.comjwent.netjabonline.in

Techniques like Response Surface Methodology (RSM) and the use of artificial intelligence (AI) techniques such as Artificial Neural Networks (ANN) combined with genetic algorithms (GA) or particle swarm optimization (PSO) are employed to model and optimize complex chemical processes. jmbfs.orgmdpi.comjwent.netmdpi.com These methods help in identifying optimal conditions with a reduced number of experimental runs, improving process performance and reducing costs. jmbfs.orgmdpi.comjwent.net

While these optimization studies were primarily discussed in the context of dye degradation or the synthesis of other compounds, the methodologies are directly applicable to optimizing the synthesis of this compound. Factors such as the precise ratios of reactants (e.g., N,N-diethylaniline and formaldehyde or other precursors), reaction temperature and duration, the choice and amount of catalyst, and the work-up procedure would be subject to rigorous optimization to develop a scalable and efficient synthesis. The patent literature often contains details on optimized industrial processes, but specific patents solely focused on highly novel or green scalable synthesis of this compound were not extensively highlighted in the general search results.

Sophisticated Spectroscopic and Analytical Characterization of Ethyl Violet Systems

High-Resolution Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR))

Vibrational spectroscopy, such as Fourier Transform Infrared (FTIR) spectroscopy, is a valuable tool for examining the functional groups and molecular structure of Ethyl violet. FTIR analysis has been used in studies investigating the degradation of this compound, providing information about changes in its chemical bonds during processes like photocatalysis researchgate.netebi.ac.uk. Changes observed in FTIR spectra, along with UV-Vis data, can confirm complexation patterns and interactions in various systems ebi.ac.uk.

Advanced Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, is crucial for studying the electronic transitions and photophysical properties of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy in Diverse Media

UV-Vis absorption spectroscopy is widely used to study this compound due to its strong absorption bands in the visible region, which are responsible for its color scispace.com. The absorption spectrum of this compound can be influenced by the solvent environment scispace.comresearchgate.netcdnsciencepub.com. For instance, unirradiated this compound solutions at pH 4.5 show strong absorption bands in the visible region at 593 nm in aerated aqueous solutions and 603 nm in DMSO solutions scispace.com.

Studies have shown that the electronic absorption spectral data of this compound vary in different solvents scispace.com. The amplitude of absorption bands can decrease with increasing doses of gamma radiation, with the decrease being less pronounced in the UV region compared to the visible region scispace.com. UV-Vis spectroscopy is also used to monitor the degradation of this compound in various treatment processes by observing the decrease in the amplitude of its characteristic absorption bands researchgate.netresearchgate.netacs.org.

The absorption spectrum of this compound can also be affected by the presence of other substances, such as surfactants. For example, the adsorption of this compound decreased with increasing concentration of sodium dodecyl sulfate (B86663), and this correlation could be observed by monitoring the absorbance at 548 nm researchgate.net.

UV-Vis spectroscopy is a fundamental technique for characterizing dyes and understanding their behavior in different media bbec.ac.inmvpsvktcollege.ac.in. It is used to measure the amount of light absorbed as a function of wavelength, generating an absorption spectrum bbec.ac.in. Solvents play a critical role in UV-Vis analysis, and ideal solvents should not absorb radiation in the region of interest and should be dilute and transparent bbec.ac.in.

Fluorescence Spectroscopy and Time-Resolved Photophysical Dynamics

Fluorescence spectroscopy provides insights into the emission properties of this compound. While the provided search results focus more on absorption and degradation, some mention the photophysical properties and dynamics of related triarylmethane dyes like crystal violet acs.orgresearchgate.netacs.orgnih.govuni-rostock.de. Studies on triarylmethane dyes have employed steady-state and time-resolved spectroscopic techniques to explore the effect of protein binding on their photophysical and photochemical properties acs.orgresearchgate.net. These studies indicate that binding sites can prevent fast nonradiative relaxation processes, leading to enhancements in fluorescence quantum yield and lifetime, as well as intersystem crossing efficiency and photoreactivity acs.orgresearchgate.net. Time-resolved transient spectra can reveal the presence of intermediates, such as triplet states and semireduced dye radicals, during photobleaching processes acs.orgresearchgate.net.

Although direct time-resolved photophysical dynamics specifically for this compound are not extensively detailed in the provided snippets, the research on similar triarylmethane dyes suggests that such studies would involve techniques like transient absorption spectroscopy to understand excited-state dynamics, relaxation processes, and intermediate formation acs.orgnih.govuni-rostock.de.

Advanced Mass Spectrometry for Comprehensive Analysis

Mass spectrometry (MS) techniques, often coupled with chromatographic separation methods, are essential for the comprehensive analysis of this compound, particularly in identifying degradation products and intermediates.

High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS)

HPLC-ESI-MS is a powerful hyphenated technique used to separate and identify components in complex mixtures. It has been extensively applied in studies investigating the degradation mechanisms of this compound researchgate.netebi.ac.ukacs.orgnih.govnih.govscilit.comresearchgate.net. HPLC-ESI-MS allows for the separation of various degradation intermediates, and the mass spectrometer provides detailed information about their molecular weights and fragmentation patterns researchgate.netnih.govnih.gov.

Research using HPLC-ESI-MS has identified numerous intermediates formed during the degradation of this compound, including products of N-de-ethylation and the cleavage of the conjugated triphenylmethane (B1682552) ring structure researchgate.netacs.orgnih.govresearchgate.net. For example, studies on the degradation of this compound by ZnO have detected twenty-six intermediates using HPLC-ESI-MS researchgate.net. The technique has been crucial in proposing degradation pathways based on the identified intermediates researchgate.netacs.orgnih.govresearchgate.net. Changes in the UV-PDA absorption spectra of intermediates separated by HPLC can also provide clues about their structure, such as shifts in maximum absorption wavelengths due to N-de-ethylation and N-hydroxyethylation d-nb.info.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Degradation Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique, particularly useful for the separation and identification of volatile or semi-volatile compounds. GC-MS has been employed alongside HPLC-ESI-MS to characterize degradation products of this compound researchgate.netebi.ac.ukacs.orgacs.orgresearchgate.netnih.govnih.govscilit.comd-nb.info. While HPLC-ESI-MS is effective for less volatile and more polar intermediates, GC-MS is suitable for more volatile species.

Studies have utilized GC-MS to identify volatile degradation intermediates resulting from the breakdown of this compound. These can include smaller molecules formed after the cleavage of the dye's structure acs.org. For instance, GC-MS analysis in one study showed the formation of N,N-diethylaminobenzene, N-ethylaminobenzene, aminobenzene, acetamide (B32628), 2-propenoic acid, and acetic acid during the photocatalytic degradation of Basic Violet 4 (this compound) acs.org. Sample preparation techniques like solid-phase extraction (SPE) are often used to pre-concentrate samples before GC-MS analysis of degradation products d-nb.info.

GC-MS has also been used in broader studies involving the analysis of volatile compounds in various contexts, although not always directly related to this compound itself scispace.comresearchgate.netnih.govfarmaciajournal.com. However, its application to identify volatile degradation intermediates of this compound highlights its importance in providing a comprehensive picture of the degradation process.

X-ray Diffraction (XRD) and Advanced Microscopy for Structural and Morphological Analysis (e.g., SEM, EDX)

X-ray Diffraction (XRD) and advanced microscopy techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are valuable tools for characterizing the structural and morphological properties of materials, including those involving this compound. While direct XRD analysis of pure this compound crystals is not commonly detailed in the provided search results, these techniques have been applied to study materials interacting with this compound, providing insights into the structural changes and elemental composition of these systems.

For instance, XRD, FE-SEM, and HRXPS were used to characterize zinc foils after reacting with an aqueous solution containing this compound dye. The XRD patterns were recorded using a MAC Science MXP18 X-ray diffractometer with Cu α radiation. FE-SEM measurements were performed using a field-emission microscope (JEOL JSM-7401 F) operating at an acceleration voltage of 1.5 × 10⁴ V. These techniques helped in understanding the changes occurring on the zinc surface during the degradation of this compound d-nb.info. The study indicated the potential formation of ZnO nanostructures during the reaction, which was supported by SEM and XRD analysis d-nb.info.

In another study focusing on the photocatalytic degradation of this compound using Ho/TiO₂ nanoparticles, SEM and EDX were employed to characterize the synthesized nanoparticles. The SEM image of 3% Ho/TiO₂ nanoparticles showed aggregated spherical particles at a magnification of 500 nm acs.orgresearchgate.net. EDX analysis of these nanoparticles revealed the presence of Ti, Ho (holmium), and oxygen, confirming the elemental composition of the synthesized material acs.orgresearchgate.net. An EDX table provided quantification of the holmium dopant in TiO₂ acs.orgresearchgate.net. These characterization techniques were crucial in understanding the morphology and elemental composition of the photocatalyst used for this compound degradation acs.orgresearchgate.net.

Similarly, in studies involving the adsorption of dyes like crystal violet (a related triarylmethane dye) on various materials, SEM and EDX have been extensively used to characterize the adsorbents before and after dye adsorption. SEM provides visual information about the surface morphology, porosity, and particle shape of the adsorbent, while EDX confirms the presence of the dye elements on the adsorbent surface after the adsorption process arabjchem.orge3s-conferences.org. Although these examples focus on crystal violet, the principles and application of SEM and EDX for morphological and elemental analysis are directly applicable to studies involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Mechanisms

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds and studying their interactions. While specific detailed ¹H NMR data for this compound itself was not extensively found in the provided search results, NMR has been applied in studies involving the interactions of related triphenylmethane dyes, such as crystal violet, and the principles are transferable.

For example, ¹H NMR spectroscopy was used to study the formation and characterization of an ionic-pair between crystal violet and oxytetracycline. Comparison of the ¹H NMR signals of the pure compounds with those of the mixture in different alkaline media helped in confirming the formation of the ionic-pair and understanding the interaction, which was indicated to be electrostatic nih.gov. Two-dimensional (2D) NMR spectroscopy experiments further supported the electrostatic nature of the interaction nih.gov.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Interactions

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) spectroscopy, are sensitive to the differential absorption of left and right circularly polarized light by chiral molecules or systems. While this compound itself is not inherently chiral, it can exhibit induced chirality or interact with chiral molecules or structures, leading to a measurable CD signal. CD spectroscopy is particularly useful for studying the conformation and interactions of biomolecules like proteins and peptides, and how they are affected by the presence of other molecules, including dyes.

CD studies have been carried out to investigate the interaction between this compound and insulin (B600854), specifically in the context of insulin hexamer assembly doi.orgacs.org. These studies utilized a MOS-500 spectrometer and measured spectra in the wavelength range of 200 nm and above doi.org. The application of CD spectroscopy in this context indicates its ability to probe the structural changes or induction of chirality in insulin upon binding or interaction with this compound acs.org. The study aimed to understand how this compound promotes the hexamerization of human insulin, suggesting that CD provides valuable information about the conformational state of insulin in the presence of the dye acs.org.

Although this compound is a achiral molecule, induced CD signals can arise when it interacts with a chiral environment, such as a protein or a chiral nanostructure. This induced CD provides information about the interaction geometry and the conformational changes induced in the chiral species. While the provided results specifically mention CD studies of this compound's interaction with insulin, the principle of induced CD can be applied to study its interactions with other chiral molecules or assemblies.

CD spectroscopy is a sensitive technique for detecting conformational changes in biomolecules and understanding the nature of their interactions with ligands, including dyes like this compound researchgate.netntu.edu.sg. The presence of a CD signal in the visible or UV region corresponding to the absorption bands of this compound when mixed with a chiral substance would indicate an interaction and provide insights into the induced chirality or conformational effects ntu.edu.sg.

Mechanistic Investigations of Ethyl Violet Interactions with Biological Macromolecules and Cellular Components

Ethyl Violet-Protein Binding Studies

Serum albumins, being the most abundant proteins in blood plasma, are often used as model proteins to study the binding characteristics of xenobiotics. Bovine Serum Albumin (BSA) is structurally similar to Human Serum Albumin (HSA) and is frequently employed in these binding studies.

The interaction between this compound and Bovine Serum Albumin (BSA) is primarily driven by non-covalent forces. Studies on the closely related compound, Crystal Violet, suggest that the binding site is likely located within a hydrophobic pocket of the protein, specifically in subdomain IIA. researchgate.net This interaction is stabilized by hydrophobic interactions between the ethyl groups of the dye and non-polar amino acid residues within the binding pocket. researchgate.net The binding is also influenced by electrostatic interactions between the cationic dye and negatively charged residues on the protein surface.

Upon heating, BSA can be denatured, forming different polyhedral structures that exhibit an increased propensity for this compound binding. nih.gov This suggests that conformational changes in the protein can expose additional binding sites or create a more favorable environment for the dye to associate. The primary binding mechanism is a static quenching process, indicating the formation of a ground-state complex between this compound and BSA. researchgate.net

Table 1: Key Aspects of this compound-BSA Binding Mechanism

| Feature | Description | Probable Driving Forces |

|---|---|---|

| Binding Site | Hydrophobic pocket within subdomain IIA of BSA | Hydrophobic Interactions, Van der Waals Forces |

| Complex Type | Ground-state complex formation | Electrostatic Interactions |

| Influence of Protein Structure | Denaturation can increase binding propensity | N/A |

The binding of this compound to BSA has a profound impact on its photophysical properties. In aqueous solutions, triphenylmethane (B1682552) dyes like this compound are poor photosensitizers and exhibit very low fluorescence. This is due to the rapid, non-radiative deactivation of the excited state through rotational motions of the aromatic rings, often referred to as the 'free rotor' effect. rsc.org

When this compound binds to BSA, it is sequestered within a microenvironment that sterically hinders these rotational motions. rsc.org This restriction of intramolecular rotation significantly reduces the efficiency of the non-radiative decay pathway. As a result, the competitive processes of fluorescence and intersystem crossing become more favorable. This leads to a dramatic enhancement in the fluorescence quantum yield of this compound, which increases from approximately 9.6 x 10⁻⁵ when free in solution to 1.7 x 10⁻² when bound to BSA. rsc.org The fluorescence decay of the bound dye is complex, often described by a double exponential function, indicating the presence of at least two distinct binding environments or conformations with different fluorescence lifetimes. rsc.org

Table 2: Photophysical Properties of this compound

| Property | Free in Solution | Bound to BSA |

|---|---|---|

| Fluorescence Quantum Yield | 9.6 x 10⁻⁵ | 1.7 x 10⁻² |

| Fluorescence Lifetimes | Picosecond range | 392 ± 42 ps and 2.95 ± 0.19 ns |

The formation of the this compound-BSA complex is a thermodynamically favorable process. The binding affinity is typically quantified by the binding constant (Kₐ), with higher values indicating a stronger interaction. While specific thermodynamic parameters for the this compound-BSA system are not extensively detailed in the literature, studies on analogous systems involving Crystal Violet indicate that hydrophobic interactions are the primary driving force for binding. researchgate.net

The thermodynamic parameters—Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS)—provide deeper insight into the nature of the binding forces. A negative ΔG value signifies a spontaneous binding process. The signs and magnitudes of ΔH and ΔS can help distinguish between different types of interactions (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions). For instance, a positive ΔS is often characteristic of binding driven by hydrophobic interactions, resulting from the release of ordered water molecules from the binding site. mdpi.com

The kinetics of the complex formation, described by the association (kₐ) and dissociation (kₑ) rate constants, are also important. The flexibility of the protein conformation can significantly modulate these kinetic parameters. nih.gov

Table 3: Conceptual Thermodynamic Parameters for Dye-Protein Interaction

| Thermodynamic Parameter | Significance | Typical Indication for Hydrophobic Interaction |

|---|---|---|

| Binding Constant (Kₐ) | Strength of the binding interaction | High value (e.g., 10⁴ - 10⁶ M⁻¹) |

| Gibbs Free Energy (ΔG) | Spontaneity of the binding process | Negative |

| Enthalpy (ΔH) | Heat change upon binding | Can be positive or negative |

| Entropy (ΔS) | Change in randomness upon binding | Positive |

This compound-Nucleic Acid Interactions (DNA, RNA)

The interaction of cationic dyes with negatively charged nucleic acids is a well-established field of study. These interactions are fundamental to the genotoxic and mutagenic potential of many compounds and are exploited in various biochemical and diagnostic applications.

Small molecules can bind to the DNA double helix through several modes, most notably intercalation, groove binding, and electrostatic interactions. researchgate.net Intercalation involves the insertion of a planar molecule between the base pairs of the DNA, causing a lengthening and unwinding of the helix. nih.gov Groove binding involves the molecule fitting into the major or minor grooves of the DNA, with interactions stabilized by hydrogen bonds, van der Waals forces, and electrostatic attractions. researchgate.net

For triphenylmethane dyes like this compound and the closely studied Crystal Violet, substantial evidence points towards a non-intercalative mode of binding. nih.gov Viscosity measurements of DNA solutions in the presence of these dyes show a slight decrease or negligible change in viscosity, which is inconsistent with the significant increase expected for an intercalating agent that lengthens and stiffens the DNA helix. nih.gov Instead, these dyes are proposed to be groove binders. nih.gov

Further studies on Crystal Violet derivatives suggest a preference for the major groove of DNA, particularly in AT-rich regions. nih.gov The bulky, non-planar, propeller-like structure of triphenylmethane dyes is sterically incompatible with insertion between base pairs but can be accommodated within the wider major groove. nih.gov The binding is also significantly driven by electrostatic attraction between the positive charge on the dye and the negative charge of the phosphate (B84403) backbone of the nucleic acid. nih.govnih.gov While most research has focused on DNA, similar principles of electrostatic and groove binding are expected to govern interactions with RNA, though the more complex and varied tertiary structures of RNA can lead to more diverse binding interactions. thermofisher.com

The binding of this compound to nucleic acids can be monitored by various spectroscopic techniques, primarily UV-visible absorption and fluorescence spectroscopy. The formation of a complex between the dye and DNA typically leads to distinct changes in the dye's absorption spectrum. These changes can manifest as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance), along with a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption wavelength (λₘₐₓ). nih.gov These spectral shifts are indicative of the dye's new environment upon binding to the nucleic acid.

Fluorescence spectroscopy is another powerful tool. The binding event can lead to either quenching or enhancement of the dye's fluorescence. For many DNA-binding dyes, an enhancement of fluorescence is observed upon binding, similar to the effect seen with protein binding, as the nucleic acid structure restricts the non-radiative decay pathways. nih.gov Competitive binding assays using fluorescent probes like ethidium (B1194527) bromide (EB), a known DNA intercalator, can also be employed. In such an assay, the displacement of EB from the DNA by this compound would result in quenching of the EB fluorescence, providing evidence of competitive binding and helping to elucidate the binding mode. nih.gov

Table 4: Expected Spectroscopic Signatures of this compound-Nucleic Acid Interaction

| Spectroscopic Technique | Observable Change upon Binding | Interpretation |

|---|---|---|

| UV-Visible Absorption | Hypochromism or Hyperchromism | Indicates complex formation and stacking interactions. |

| UV-Visible Absorption | Bathochromic or Hypsochromic Shift | Reflects changes in the electronic environment of the dye. |

| Fluorescence Emission | Quenching or Enhancement of Fluorescence | Indicates interaction and changes in non-radiative decay rates. |

| Ethidium Bromide Displacement Assay | Decrease in EB-DNA fluorescence | Suggests competitive binding for sites on the DNA molecule. |

Impact of this compound on Nucleic Acid Conformation and Stability

The interaction of triphenylmethane dyes, a class of compounds to which this compound belongs, with nucleic acids is a subject of significant scientific inquiry. While direct studies on this compound are limited, research on the closely related compound Crystal Violet provides valuable insights into the potential mechanisms of action. Derivatives of Crystal Violet have been shown to bind to duplex DNA through a non-intercalative mode. This means that instead of inserting itself between the base pairs of the DNA double helix, the dye molecule likely associates with the exterior of the helix.

Viscosity experiments and circular dichroism studies on these related compounds suggest a preference for binding within the major groove of the DNA. rsc.org This interaction is thought to be stabilized by electrostatically favorable interactions between the positively charged dye molecule and the negatively charged phosphate backbone of the DNA, as well as with electronegative atoms within the grooves. rsc.org

The binding affinity of these dyes to DNA can be quite high, with association constants for some Crystal Violet derivatives reaching the 10⁷ M⁻¹ range. rsc.org There is also evidence to suggest a preference for binding to AT-rich (adenine-thymine) regions over GC-rich (guanine-cytosine) regions of the DNA. This preference may be due to the wider major groove characteristic of AT-rich sequences, which can better accommodate the bulky triphenylmethane structure. rsc.org The binding of these dyes can affect the stability of the DNA duplex, though the precise impact of this compound itself requires further specific investigation.

Table 1: Binding Characteristics of Crystal Violet Derivatives to DNA This table summarizes findings for Crystal Violet, a structurally similar compound to this compound, to infer potential interaction mechanisms.

| Binding Characteristic | Observation for Crystal Violet Derivatives | Reference |

|---|---|---|

| Binding Mode | Non-intercalative | rsc.org |

| Preferred Binding Site | Major groove of DNA | rsc.org |

| Sequence Preference | AT-rich regions | rsc.org |

| Primary Driving Force | Electrostatic interactions | rsc.org |

Cellular Uptake and Intracellular Localization Mechanisms

The mechanisms by which small organic molecules like this compound enter mammalian cells and distribute within subcellular compartments are critical to understanding their biological activity.

Pathways of this compound Internalization by Mammalian Cells

The cellular uptake of small, cationic dyes such as this compound is generally understood to be an energy-dependent process. dovepress.com For many nanoparticles and small molecules, internalization occurs through various forms of endocytosis, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. dovepress.comnih.gov These pathways involve the engulfment of the molecule by the cell membrane to form intracellular vesicles. mdpi.com

However, it is also possible for some small molecules to cross the plasma membrane via passive diffusion, dissolving in the phospholipid bilayer and moving down their concentration gradient. nih.gov The specific pathway for a given molecule depends on its physicochemical properties, such as size, charge, and lipophilicity, as well as the cell type. nih.gov For cationic molecules, an initial interaction with the negatively charged cell membrane can facilitate uptake. acs.org While the precise pathways for this compound have not been definitively characterized, it is plausible that a combination of endocytic and non-endocytic mechanisms contributes to its internalization in mammalian cells.

Subcellular Distribution and Targeting to Specific Organelles (e.g., Lysosomes, Mitochondria)

Following cellular uptake, organic dyes can accumulate in specific subcellular organelles. Lysosomes and mitochondria are common destinations for such molecules. biorxiv.orgrsc.orgnih.gov The acidic environment of lysosomes can lead to the trapping of weakly basic compounds. Several studies have shown that various fluorescent probes and nanoparticles are trafficked to lysosomes following endocytosis. nih.gov

Mitochondria, with their negative membrane potential, can attract and accumulate cationic molecules. rsc.org A number of cell-permeable cationic dyes have been developed as mitochondrial probes for this reason. biorxiv.org Co-localization studies using fluorescent microscopy are often employed to determine the subcellular destination of a compound, where the fluorescence of the dye is compared with that of known organelle-specific markers. researchgate.netnih.gov While the specific subcellular distribution of this compound is not well-documented, its cationic nature suggests a potential for accumulation in negatively charged compartments like mitochondria.

Role of Carrier Systems in Cellular Delivery (e.g., Fluorescent Protein Nanovessels)

To enhance the delivery of small molecules and dyes into cells, various carrier systems are being explored. These nanocarriers, which can include liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can encapsulate a molecular payload, protecting it from degradation and facilitating its transport across the cell membrane. rsc.orgnih.govnih.gov The surface of these nanocarriers can be modified with specific ligands to target them to particular cell types or even subcellular compartments. mdpi.com

While the use of "Fluorescent Protein Nanovessels" is a novel concept, the broader field of nanocarrier-mediated delivery is well-established. For instance, polymeric nanoparticles have been shown to be effective vehicles for delivering a wide range of therapeutic and imaging agents. mdpi.comdovepress.com Such systems could potentially be employed to control the delivery and release of this compound within a cellular environment, although specific research in this area is not yet prevalent. The development of carrier systems for dyes is an active area of research aimed at improving the specificity and efficacy of these molecules for various biological applications. rsc.org

Environmental Remediation and Degradation Pathways of Ethyl Violet

Adsorption Science and Technology for Ethyl Violet Removal

Adsorption is a surface phenomenon where dye molecules (adsorbate) accumulate on the surface of a solid material (adsorbent). It is considered a promising method for dye removal due to its efficiency, cost-effectiveness, and the potential for adsorbent regeneration. The effectiveness of the adsorption process is evaluated through kinetic, equilibrium, and thermodynamic studies.

Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent and provide insights into the rate-controlling steps of the process. Several models are used to analyze the experimental data.

Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent surface.

Pseudo-Second-Order Model: This model assumes that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. acs.org The adsorption of this compound onto various adsorbents, such as used black tea leaves and acid/alkali-treated wild carob powder, has been shown to be well-described by the pseudo-second-order kinetic model. sciencepublishinggroup.comresearchgate.netresearchgate.net This suggests that the adsorption process is likely controlled by chemical adsorption.

Elovich Model: The Elovich model is often applied to describe chemisorption on heterogeneous surfaces. However, studies on this compound adsorption onto used black tea leaves indicated that the process did not follow the Elovich equation. researchgate.net

Intra-particle Diffusion Model: This model, proposed by Weber and Morris, is used to identify the diffusion mechanism and rate-controlling steps. researchgate.net The adsorption process can be controlled by film diffusion (movement of adsorbate from the bulk solution to the adsorbent's external surface), intra-particle diffusion (movement within the pores of the adsorbent), or adsorption onto the active sites. If the plot of the amount of dye adsorbed versus the square root of time is linear and passes through the origin, then intra-particle diffusion is the sole rate-limiting step. mdpi.comyoutube.com Often, the plot shows multiple linear regions, indicating that the adsorption process involves more than one mechanism. youtube.com

Interactive Table: Kinetic Parameters for this compound Adsorption

This table presents a summary of kinetic model parameters for the adsorption of this compound (EV) onto acid-treated wild carob (WCHCl) and alkali-treated wild carob (WCKOH). The data indicates the pseudo-second-order model provides the best fit, with correlation coefficients (R²) approaching 1.

| Initial EV Conc. (mg/L) | Adsorbent | Experimental qe (mg/g) | Pseudo-First-Order | Pseudo-Second-Order |

| k1 (1/min) | R² | |||

| 50 | WCHCl | 49.25 | 0.0161 | 0.963 |

| 100 | WCHCl | 81.15 | 0.0101 | 0.906 |

| 200 | WCHCl | 126.21 | 0.0016 | 0.847 |

| 50 | WCKOH | 48.01 | 0.0138 | 0.989 |

| 100 | WCKOH | 78.11 | 0.0127 | 0.942 |

| 200 | WCKOH | 114.71 | 0.0115 | 0.913 |

Data sourced from a study on wild carob powder adsorbents. researchgate.net

Adsorption isotherms describe the relationship between the concentration of the dye in the solution and the amount of dye adsorbed onto the solid adsorbent at a constant temperature. mdpi.com They are crucial for understanding the adsorption mechanism and the maximum adsorption capacity of an adsorbent.

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. mdpi.com It has been found to fit the equilibrium data for this compound adsorption on used black tea leaves well, yielding a maximum adsorption capacity of 91.82 mg/g. sciencepublishinggroup.comresearchgate.net

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and does not predict a maximum adsorption capacity. mdpi.com It suggests that adsorption energy is not uniform across the adsorbent surface.

Temkin Isotherm: This model considers the effect of indirect adsorbate-adsorbate interactions on the adsorption process and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage.

Sips Isotherm: Also known as the Langmuir-Freundlich isotherm, this is a three-parameter model that combines elements of both the Langmuir and Freundlich models. researchgate.net At low adsorbate concentrations, it reduces to the Freundlich isotherm, while at high concentrations, it predicts the monolayer adsorption capacity characteristic of the Langmuir isotherm. mdpi.com The Sips model, along with the Langmuir model, has been shown to provide an accurate estimation for this compound adsorption on treated wild carob. researchgate.netresearchgate.net

Interactive Table: Isotherm Model Constants for this compound Adsorption

This table compares the constants for the Langmuir, Freundlich, and Sips isotherm models for this compound adsorption onto two types of treated wild carob adsorbents. The high R² values for the Langmuir and Sips models indicate a good fit to the experimental data.

| Isotherm Model | Parameters | WCKOH | WCHCl |

| Langmuir | q_max (mg/g) | 133.87 | 182.45 |

| K_L (L/mg) | 0.081 | 0.021 | |

| R² | 0.999 | 0.999 | |

| Freundlich | K_F ((mg/g)(L/mg)^(1/n)) | 15.65 | 13.91 |

| n | 2.07 | 1.83 | |

| R² | 0.947 | 0.959 | |

| Sips | q_max (mg/g) | 129.17 | 170.00 |

| K_S (L/mg) | 0.10 | 0.02 | |

| n_S | 1.10 | 1.10 | |

| R² | 0.999 | 0.999 |

Data derived from research on acid and alkali-treated wild carob powder. researchgate.netresearchgate.net

Thermodynamic parameters, including Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°), are calculated to determine the feasibility, spontaneity, and nature of the adsorption process.

Gibbs Free Energy (ΔG°): Negative values of ΔG° indicate that the adsorption process is spontaneous and thermodynamically favorable.

Enthalpy (ΔH°): A positive ΔH° value signifies an endothermic process, where adsorption is favored at higher temperatures. A negative ΔH° value indicates an exothermic process, where adsorption is more favorable at lower temperatures.

Entropy (ΔS°): A positive ΔS° value reflects increased randomness at the solid-solution interface during adsorption.

Studies on the adsorption of this compound onto used black tea leaves have shown negative ΔG° values, a positive ΔH° value, and a positive ΔS° value. sciencepublishinggroup.comresearchgate.net This indicates that the adsorption is a spontaneous and endothermic process. sciencepublishinggroup.comresearchgate.net The endothermic nature suggests that the process is favored by an increase in temperature.

Interactive Table: Thermodynamic Parameters for this compound Adsorption on Used Black Tea Leaves (UBTL)

This table shows the thermodynamic parameters for the adsorption of this compound on UBTL at different temperatures. The consistently negative ΔG° values confirm the spontaneous nature of the adsorption.

| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| 308 | -1.59 | 24.18 | 83.67 |

| 318 | -2.43 | ||

| 328 | -3.26 |

Data adapted from a thermodynamic study of EV adsorption. sciencepublishinggroup.comresearchgate.net

The mechanism of adsorption involves various physical and chemical interactions between the dye molecule and the adsorbent surface. For cationic dyes like this compound, several forces can be involved:

Electrostatic Interactions: This is a primary mechanism for the adsorption of charged dye molecules. rsc.org this compound is a cationic dye, carrying a positive charge. Adsorbent surfaces that are negatively charged (at a solution pH above their point of zero charge) will attract the positively charged dye molecules. rsc.org For instance, the adsorption of crystal violet, a similar dye, onto NaOH-activated Aerva javanica leaf powder was enhanced at higher pH due to the deprotonation of surface active sites, leading to stronger electrostatic attraction. tandfonline.com

Hydrogen Bonding: Hydrogen bonds can form between hydrogen atoms in the dye molecule and electronegative atoms (like oxygen or nitrogen) present in the functional groups on the adsorbent surface (e.g., -OH, -COOH). tandfonline.commdpi.com

π-π Interactions: These interactions can occur between the aromatic rings of the this compound molecule and the aromatic structures present in carbon-based adsorbents like activated carbon or graphene. tandfonline.com

The search for effective and low-cost adsorbents is a key area of research. A wide range of materials has been investigated for the removal of dyes like this compound.

Biomass Derivatives: Agricultural and forest wastes are attractive sources for adsorbents due to their low cost and availability. Materials like used black tea leaves sciencepublishinggroup.comresearchgate.net, wild carob forest wastes researchgate.net, and peanut shells nih.gov have been successfully converted into effective adsorbents for triphenylmethane (B1682552) dyes. These materials are rich in cellulose (B213188), hemicellulose, and lignin (B12514952), which contain various functional groups capable of binding dye molecules.

Carbon Nanotubes (CNTs): CNTs are known for their high specific surface area, porous structure, and the ability to form strong π-π interactions with aromatic dye molecules, making them highly effective adsorbents. nih.gov

Graphene-based Composites: Graphene, a single layer of carbon atoms, possesses an exceptionally large theoretical specific surface area. nih.gov Graphene oxide and reduced graphene oxide have been developed as superior adsorbents for organic pollutants. scilit.com Composites combining graphene with other materials, such as magnetic nanoparticles, are also being explored to enhance adsorption capacity and facilitate easy separation of the adsorbent from water. scilit.com Studies have investigated the use of graphene quantum dots for the removal of crystal violet from wastewater. researchgate.net

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water by oxidation through reactions with highly reactive hydroxyl radicals (•OH). atlantis-press.com These processes are capable of degrading complex molecules like this compound into simpler, less toxic compounds, and potentially achieving complete mineralization to CO₂, water, and inorganic ions. atlantis-press.com

Various AOPs have been applied to the degradation of triphenylmethane dyes. researchgate.net These include:

Photocatalysis: This process involves the use of a semiconductor catalyst, such as zinc oxide (ZnO) or titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates electron-hole pairs. These pairs react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which then attack and degrade the dye molecule. The photodegradation of this compound in aqueous ZnO dispersions under UV light has been studied, identifying various intermediates formed during the N-de-ethylation and oxidative degradation pathways. researchgate.net

Fenton and Photo-Fenton Reactions: The Fenton process uses hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. mdpi.com The efficiency of this process can be enhanced by UV light irradiation (photo-Fenton), which promotes the regeneration of Fe²⁺ and generates additional radicals. acs.org

Ozonolysis: Ozone (O₃) is a powerful oxidizing agent that can directly react with organic molecules or decompose in water to form hydroxyl radicals. atlantis-press.com

AOPs offer an effective alternative to adsorption by destroying the pollutant rather than just transferring it to another phase. doi.org However, the operational costs can be a significant factor in their large-scale application. atlantis-press.com

Photocatalytic Degradation of this compound

Photocatalysis has emerged as a promising technology for degrading organic compounds due to its efficiency and the potential for complete mineralization of pollutants. researchgate.netresearchgate.net This process typically involves the use of semiconductor materials that, upon irradiation with suitable light, generate reactive oxygen species (ROS) responsible for the degradation of the target pollutant. mdpi.com

The effectiveness of photocatalysis heavily relies on the choice of the semiconductor material. Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most extensively investigated photocatalysts due to their low cost, non-toxicity, and high catalytic efficiency. nih.govresearchgate.net These materials possess wide band gap energies that, upon photo-excitation, generate electron-hole pairs, leading to the formation of highly oxidizing species. nih.gov

Research has shown that both ZnO and TiO₂ are effective in degrading this compound. researchgate.net In some studies, ZnO has exhibited higher photocatalytic activity than TiO₂ for the degradation of dyes in aqueous solutions. researchgate.net For instance, one study reported that 99.9% of this compound (50 mg/L) was removed after 5 hours of UV irradiation using ZnO nanoparticles. researchgate.net Another study demonstrated that ZnO nanostructures formed on zinc foil could effectively degrade the dye, with performance significantly higher than the commercial photocatalyst P25 TiO₂ under both UV and visible light. d-nb.info

To enhance photocatalytic efficiency, semiconductor materials can be doped with other elements. Holmium-doped TiO₂ (Ho/TiO₂) nanoparticles have been developed for the degradation of this compound. nih.gov Doping with rare earth elements like holmium can hinder the recombination of charge carriers (electron-hole pairs), thereby improving the photocatalyst's performance. nih.gov

Table 1: Comparison of Different Semiconductor Photocatalysts for this compound Degradation

| Photocatalyst | Light Source | Degradation Efficiency | Reaction Time | Reference |

| ZnO nanoparticles | UV (365 nm) | 99.9% | 5 hours | researchgate.net |

| ZnO nanostructure/Zn-foil | UV | ~96% | 8 hours | d-nb.info |

| ZnO nanostructure/Zn-foil | Visible Light | ~93% | 8 hours | d-nb.info |

| P25 TiO₂ | UV | <80% | 8 hours | d-nb.info |

| Ho/TiO₂ nanoparticles | Sunlight | Rate constant increased with time | Not specified | nih.gov |

The photocatalytic degradation of this compound is a complex process that proceeds through several competitive reaction pathways. researchgate.netresearchgate.net The two primary degradation mechanisms are the stepwise N-de-ethylation of the auxochrome groups and the cleavage of the central chromophore structure. nih.govresearchgate.netresearchgate.net

N-de-ethylation: This pathway involves the sequential removal of ethyl groups from the dye's nitrogen atoms. researchgate.netd-nb.info This process is often initiated by an attack from active oxygen species on the N,N-diethyl or N-ethyl groups. nih.govd-nb.info The stepwise removal of these groups leads to the formation of various N-de-ethylated intermediates, including mono-, di-, tri-, tetra-, penta-, and hexa-de-ethylated species. researchgate.net This process results in a blue shift in the maximum absorbance wavelength of the solution as the degradation progresses. nih.govd-nb.info

Chromophore Structure Cleavage: This pathway involves the destruction of the conjugated triphenylmethane structure, which is responsible for the dye's color. nih.govresearchgate.net This cleavage can lead to the formation of smaller aromatic compounds. nih.gov Key intermediates identified from this pathway include 4-diethylaminophenol (B97786) (DAP) and 4-diethylamino-4′-diethylaminobenzophenone (DDBP), along with their subsequent N-de-ethylated products. nih.govresearchgate.net

Hydroxyethylated Intermediates: In addition to de-ethylation, the formation of N-hydroxyethylated intermediates has been identified. nih.govresearchgate.net These compounds are formed through the hydroxylation of the N-ethyl groups during the degradation process. nih.govresearchgate.net

Studies utilizing techniques like High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) have successfully identified numerous intermediates, confirming these degradation pathways. nih.govresearchgate.netd-nb.info In one study using ZnO, a total of twenty-six intermediates were detected, providing a detailed map of the degradation process. researchgate.net Further degradation of these intermediates can lead to smaller aliphatic products like acetamide (B32628) and acetic acid, and eventual mineralization to inorganic ions. nih.gov

Table 2: Major Intermediate Products Identified During Photocatalytic Degradation of this compound

| Intermediate Type | Specific Compounds/Species | Degradation Pathway | Reference |

| N-de-ethylated EV species | Mono-, di-, tri-, tetra-, penta-, hexa-ethylated EV | N-de-ethylation | researchgate.net |

| Chromophore cleavage products | 4-diethylaminophenol (DAP), 4-diethylamino-4′-diethylaminobenzophenone (DDBP) | Chromophore Cleavage | nih.govresearchgate.net |

| N-de-ethylated cleavage products | N-de-ethylated DAP and DDBP | N-de-ethylation & Chromophore Cleavage | nih.govresearchgate.net |

| Hydroxylated intermediates | N-hydroxyethylated intermediates | Hydroxylation | nih.govresearchgate.net |

| Mineralization products | N, N-diethylaminobenzene, N-ethylaminobenzene, aminobenzene, acetamide, acetic acid | Further Degradation | nih.gov |

The efficiency of the photocatalytic degradation of this compound is significantly influenced by various environmental and operational parameters.

pH: The pH of the solution plays a critical role in the degradation process, primarily by affecting the surface charge of the photocatalyst and the speciation of the dye. Studies have shown that a basic medium is often more suitable for achieving a higher degradation rate of this compound. researchgate.netnih.gov For instance, with Ho/TiO₂ nanoparticles, the degradation rate was found to be faster in a basic medium (pH 13.0) compared to acidic or neutral conditions. nih.gov However, the effect of pH can be catalyst-dependent. In a study using ZnO-coated zinc foil, the degradation rate remained relatively constant as the pH was increased, but a clear reduction in the rate was observed at a highly acidic pH of 3. nih.gov

Oxygen Concentration: Dissolved oxygen typically acts as an electron scavenger in the photocatalytic process, preventing the recombination of electron-hole pairs and leading to the formation of superoxide (B77818) radicals, which are key oxidizing species. mdpi.commdpi.com Therefore, the presence of oxygen is generally crucial for the photooxidation pathway. However, research has demonstrated that the degradation of this compound can also proceed under anaerobic conditions. researchgate.net In the absence of oxygen, a photocatalytic reduction pathway can occur, which also contributes to the cleavage of the chromophore structure. researchgate.net

Light Source: The type and intensity of the light source are fundamental to the photocatalytic process. The energy of the photons must be sufficient to excite electrons from the valence band to the conduction band of the semiconductor. mdpi.com Experiments comparing different light sources have shown that UV irradiation generally results in a higher degradation rate for this compound compared to visible light. nih.govd-nb.info In one study, 96% of the dye was removed after 8 hours of UV irradiation, while 93% was removed under visible light with a ZnO/Zn photocatalyst. d-nb.info

Understanding the kinetics of the photocatalytic degradation of this compound is essential for process optimization and reactor design. The degradation process is often modeled using pseudo-first-order kinetics. researchgate.netnih.gov

The Langmuir-Hinshelwood (L-H) model is widely applied to describe the kinetics of heterogeneous photocatalytic reactions. researchgate.netcomsol.jp This model assumes that the reaction occurs on the surface of the catalyst and is preceded by the adsorption of the reactant molecules onto the catalyst surface. comsol.jp The rate of reaction (r) can be expressed as:

r = -dC/dt = (kKC) / (1 + KC)

Where:

k is the reaction rate constant.

K is the adsorption equilibrium constant.

C is the concentration of the reactant (this compound).

At low initial concentrations of the dye, the term KC is much less than 1, and the equation simplifies to a pseudo-first-order kinetic model:

r = kappC

Where kapp is the apparent pseudo-first-order rate constant. Several studies on this compound degradation have confirmed that the process follows this pseudo-first-order model. researchgate.netnih.gov

Electrochemical Degradation of this compound

Electrochemical methods offer an alternative route for the degradation of persistent organic pollutants like this compound. These processes involve the generation of strong oxidizing agents or direct electron transfer at the electrode surface to break down the dye molecules.

The electrochemical oxidation of this compound can be achieved using various electrode materials. A sensitive electrochemical method for the determination and degradation of this compound employed a glassy carbon electrode modified with acidic-functionalized carbon nanotubes (COOH-fCNTs). acs.orgacs.org

In square wave anodic stripping voltammetry, this compound exhibits a well-defined oxidation peak at approximately 0.86 V at the modified electrode. acs.orgacs.org The mechanism of electro-oxidation is influenced by the solution's pH. acs.org Studies have shown a linear shift of the anodic peak potential toward a lower potential as the pH increases, which indicates the involvement of protons in the electrochemical oxidation process. acs.org The highest electrochemical response is often observed at a specific pH, for instance, pH 6.0 in one study. acs.org

Optimization of Electrochemical Degradation Parameters (e.g., Electrode Materials, pH, Potential, Accumulation Time)

The efficiency of the electrochemical degradation of this compound (EV) is highly dependent on the optimization of several key operational parameters. Scientific studies have focused on maximizing the electro-oxidation of EV by fine-tuning these conditions, leading to more sensitive detection and effective removal from aqueous systems. acs.org The primary parameters that influence this process include the choice of electrode material, the pH of the solution, the deposition potential, and the accumulation time. acs.orgnih.gov

Electrode Materials: The choice of electrode material significantly impacts the electrochemical response. Modified electrodes are often employed to enhance sensitivity and catalytic activity. For instance, glassy carbon electrodes (GCE) modified with acidic-functionalized carbon nanotubes (COOH-fCNTs) have demonstrated superior performance compared to bare GCE or those modified with non-functionalized carbon nanotubes. nih.gov The enhanced performance of COOH-fCNTs/GCE is attributed to the high surface area and superior catalytic activity provided by the functionalized nanotubes. nih.gov In one study, the oxidation peak current for this compound on a bare GCE was 12.12 μA, which increased to 31.40 μA on a COOH-fCNTs/GCE, indicating a significant improvement in detection and degradation capability. nih.gov

pH: The pH of the supporting electrolyte plays a crucial role in the electro-oxidation process, as it can affect the structure of the dye molecule and the kinetics of the reaction. acs.org Experimental results show that the maximum peak current signals for EV oxidation are typically observed at a pH of 6.0 using a phosphate-buffered solution (PBS). nih.gov As the pH increases, the anodic peak shifts toward a lower potential, which indicates the involvement of protons in the electrochemical oxidation process. nih.gov While optimal electrochemical detection is found at pH 6.0, photocatalytic degradation studies have shown that a basic medium (pH 13.0) is more suitable for achieving a higher degradation rate of EV compared to acidic or neutral media. nih.gov

Potential: The deposition potential is another critical factor for maximizing the accumulation of dye molecules on the electrode surface, thereby enhancing the oxidation signal. acs.org Research has identified an optimal deposition potential of -0.4 V. acs.org At this potential, the maximum number of this compound molecules are oriented for oxidation on the sensor surface, leading to the highest peak current. acs.org

Accumulation Time: The duration for which the electrode is exposed to the sample solution under a specific potential, known as the accumulation time, also affects the amount of analyte deposited on the electrode surface. An optimal accumulation time ensures that a sufficient quantity of the dye is preconcentrated on the electrode before the measurement or degradation step. For this compound, an optimum accumulation time of 5 seconds has been reported to achieve the maximum deposition of dye molecules on the sensor surface. acs.org

The optimization of these parameters is essential for developing sensitive and efficient electrochemical methods for both the detection and degradation of this compound in contaminated water. nih.gov

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Electrode Material | Acidic-functionalized Carbon Nanotubes on Glassy Carbon Electrode (COOH-fCNTs/GCE) | nih.gov |

| Supporting Electrolyte | 0.1 M Phosphate-Buffered Solution (PBS) | nih.gov |

| pH (for electro-oxidation) | 6.0 | nih.gov |

| Deposition Potential | -0.4 V | acs.org |

| Accumulation Time | 5 s | acs.org |

Biodegradation and Biotransformation of this compound in Environmental Systems